Dichlorotetrakis(triphenylphosphine)ruthenium(II)

描述

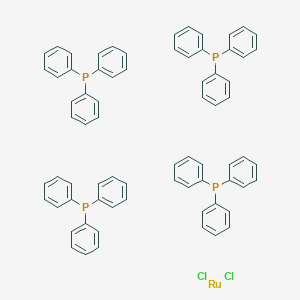

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium, widely recognized for its role as a catalyst in various chemical reactions. This compound, with the molecular formula ([ (C_6H_5)_3P ]_4RuCl_2), is known for its stability and solubility in organic solvents such as benzene . It is a chocolate brown solid that has found extensive applications in both academic and industrial settings .

准备方法

Synthetic Routes and Reaction Conditions

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is typically synthesized by reacting ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine. The reaction proceeds as follows :

[ 2 \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \text{PPh}_3 \rightarrow 2 \text{RuCl}_2(\text{PPh}_3)_4 + 2 \text{HCl} + 5 \text{H}_2\text{O} + \text{OPPh}_3 ]

This reaction is carried out under controlled conditions to ensure the formation of the desired product. The coordination sphere of the resulting complex can be viewed as either five-coordinate or octahedral, with one coordination site occupied by a hydrogen atom of a phenyl group .

Industrial Production Methods

While specific industrial production methods for Dichlorotetrakis(triphenylphosphine)ruthenium(II) are not extensively documented, the synthesis generally follows the laboratory preparation route with scaled-up reaction vessels and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and safety in industrial settings.

化学反应分析

Hydrogenation Reactions

RuCl₂(PPh₃)₄ catalyzes the hydrogenation of unsaturated bonds under mild conditions. Key applications include:

Mechanistic Insight : The reaction proceeds via a monohydride intermediate (HRuCl(PPh₃)₃), formed by H₂ activation in the presence of a base. This intermediate facilitates syn-addition of hydrogen across double bonds .

Oxidation Reactions

The compound exhibits dual redox activity, enabling both aerobic and peroxide-mediated oxidations:

Notable Finding : RuCl₂(PPh₃)₄ catalyzes the oxidation of tertiary amines to α-(t-butyldioxyamides) using TBHP, a reaction critical for pharmaceutical intermediates .

Ligand Substitution Reactions

Triphenylphosphine ligands in RuCl₂(PPh₃)₄ are labile, allowing the synthesis of diverse ruthenium complexes:

Synthetic Utility : These substitutions enable fine-tuning of the catalyst’s electronic and steric properties for targeted reactions .

Cross-Coupling and C–H Activation

RuCl₂(PPh₃)₄ promotes carbon–carbon bond formation via unconventional pathways:

-

Alcohol Coupling : In the presence of Lewis acids (e.g., AlCl₃), primary alcohols undergo dehydrogenative coupling to form alkenes or ketones .

-

Kharasch Addition : Adds CCl₄ across alkenes to form 1,1,2-trichloroalkanes, a key step in polymer chemistry .

Polymerization Catalysis

RuCl₂(PPh₃)₄ demonstrates high activity in norbornene polymerization, producing polynorbornene with controlled stereochemistry. Key parameters include:

Comparative Data :

| Catalyst | Activity (kg polymer/mol Ru·h) |

|---|---|

| RuCl₂(PPh₃)₄ | 1,200 |

| Dichloro(2,7-dimethyloctadiene)ruthenium | 950 |

Redox-Neutral Processes

The compound enables isomerization and borrowing hydrogen reactions without external oxidants:

-

Alkyne Isomerization : Converts terminal alkynes to internal isomers via hydride transfer .

-

N-Alkylation of Amines : Alcohols act as alkylating agents through sequential dehydrogenation and reductive amination .

Environmental Impact : These atom-economical processes reduce waste generation in fine chemical synthesis .

科学研究应用

Catalytic Applications

Hydrogenation Reactions

- Selective Hydrogenation : RuCl₂(PPh₃)₄ is effectively used for the selective hydrogenation of unsaturated compounds such as maleic anhydride and succinic anhydride, converting them into saturated derivatives .

Oxidation Reactions

- Hydroxamic Acid Oxidation : The compound catalyzes the oxidation of hydroxamic acids, which is significant in synthetic organic chemistry .

- Alkane Oxidation : It facilitates the oxidation of alkanes to tertiary alcohols using tert-butyl hydroperoxide as an oxidant .

Cross-Coupling Reactions

- Carbon-Carbon Bond Formation : RuCl₂(PPh₃)₄ catalyzes cross-coupling reactions involving alcohols through C-H activation, enabling the formation of carbon-carbon bonds in the presence of Lewis acids .

Cyclization and Isomerization

- The compound is also employed in cyclization and isomerization reactions, which are crucial for synthesizing complex organic molecules .

Organic Synthesis

Dichlorotetrakis(triphenylphosphine)ruthenium(II) serves as a precursor for various synthetic pathways:

- Kharasch Addition : It facilitates the Kharasch addition of chlorocarbons to alkenes, demonstrating its utility in functionalizing alkenes .

- N-Alkylation of Amines : The compound enables the N-alkylation of amines with alcohols through a process known as "borrowing hydrogen," which is pivotal for amine synthesis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Selective Hydrogenation of Maleic Anhydride | Catalytic hydrogenation | Achieved high selectivity with minimal by-products, showcasing efficiency in industrial applications. |

| Oxidation of Hydroxamic Acids | Organic synthesis | Demonstrated effective conversion rates and selectivity towards desired products, making it a valuable reagent in pharmaceutical chemistry. |

| C-H Activation for Cross-Coupling | Carbon-carbon bond formation | Enabled formation of complex organic frameworks with high yields, illustrating its role in advanced synthetic methodologies. |

Material Science Applications

Dichlorotetrakis(triphenylphosphine)ruthenium(II) has also been explored in material science:

- Solar Energy Conversion : Recent studies have investigated its potential in solar energy applications due to its ability to form stable complexes that can be used in photovoltaic devices .

- Water Treatment : Its catalytic properties have been utilized in processes aimed at water purification and treatment, highlighting its environmental significance .

作用机制

The mechanism by which Dichlorotetrakis(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of substrates to the ruthenium center, facilitating various chemical transformations. The triphenylphosphine ligands stabilize the complex and modulate its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, with the ruthenium center playing a crucial role in electron transfer processes .

相似化合物的比较

Similar Compounds

Dichlorotris(triphenylphosphine)ruthenium(II): Another ruthenium complex with similar catalytic properties.

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): Used in hydrogenation reactions.

Dihydridotetrakis(triphenylphosphine)ruthenium(II): Known for its role in hydrogenation and hydroboration reactions.

Uniqueness

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is unique due to its high stability and versatility as a catalyst in a wide range of chemical reactions. Its ability to undergo substitution reactions allows for the formation of various derivatives, enhancing its applicability in different fields .

生物活性

Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₄) is a complex of ruthenium that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.

Synthesis and Properties

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is synthesized from dichlorotris(triphenylphosphine)ruthenium(II) by coordinating additional triphenylphosphine ligands. The compound is characterized by its octahedral geometry, where ruthenium is at the center surrounded by two chloride ions and four triphenylphosphine ligands. The synthesis can be represented by the following reaction:

The biological activity of RuCl₂(PPh₃)₄ is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase intracellular ROS levels, leading to oxidative stress and subsequent cell death.

- DNA Interaction : Ruthenium complexes can intercalate into DNA, causing structural changes that disrupt replication and transcription processes.

- Inhibition of Key Enzymes : RuCl₂(PPh₃)₄ acts as an inhibitor of topoisomerases and proteasomes, which are crucial for cell cycle regulation and protein degradation, respectively.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of dichlorotetrakis(triphenylphosphine)ruthenium(II) against various cancer cell lines. The following table summarizes key findings from recent research:

Case Studies

- Antitumor Activity in Breast Cancer : A study demonstrated that RuCl₂(PPh₃)₄ exhibited significant cytotoxicity against estrogen receptor-positive and triple-negative breast cancer cell lines. The compound's mechanism involved apoptosis mediated by ROS and DNA damage, highlighting its potential as a therapeutic agent for aggressive breast cancers .

- Combination Therapy : Research has indicated that combining RuCl₂(PPh₃)₄ with conventional chemotherapeutics enhances overall efficacy while reducing side effects. This synergistic effect was particularly noted in studies involving cisplatin-resistant cancer cell lines .

- In Vivo Studies : Preliminary in vivo investigations using animal models have shown that RuCl₂(PPh₃)₄ can effectively reduce tumor size without significant toxicity to normal tissues, suggesting its potential for clinical application .

属性

IUPAC Name |

dichlororuthenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWNHEPSSHYXTG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60Cl2P4Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475129 | |

| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1221.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15555-77-8 | |

| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorotetrakis(triphenylphosphine)ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Dichlorotetrakis(triphenylphosphine)ruthenium(II) in the context of norbornene polymerization?

A1: The research highlights that Dichlorotetrakis(triphenylphosphine)ruthenium(II) exhibits a "considerably high activity" for the polymerization of norbornene []. This finding is particularly interesting because it demonstrates the potential of this ruthenium complex as a catalyst for producing polymers with specific properties.

Q2: How does the activity of Dichlorotetrakis(triphenylphosphine)ruthenium(II) compare to other ruthenium complexes mentioned in the study?

A2: The study investigates several ruthenium complexes and their catalytic activity in norbornene polymerization. While Dichlorotetrakis(triphenylphosphine)ruthenium(II) shows high activity, it's important to note that other complexes like Dichloro(2,7-dimethylocta-2,6-diene-1,8-diyl)-(triphenylphosphine)ruthenium(IV) also demonstrate high yields in polymerizing norbornene []. This suggests that the specific ligands attached to the ruthenium center play a crucial role in determining the catalytic efficiency and ultimately influence the properties of the resulting polymer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。